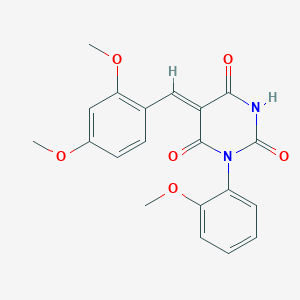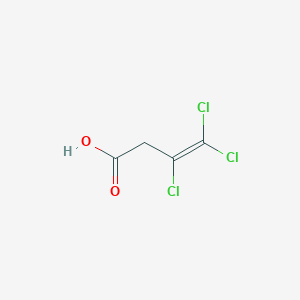
4,10,10-Trifluoro-9(10H)-anthracenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,10,10-Trifluoro-9(10H)-anthracenone is a fluorinated derivative of anthracenone. Fluorinated compounds are known for their unique chemical properties, including increased stability and reactivity, which make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,10,10-Trifluoro-9(10H)-anthracenone typically involves the introduction of fluorine atoms into the anthracenone structure. This can be achieved through various fluorination reactions, such as electrophilic fluorination or nucleophilic substitution.
Industrial Production Methods
Industrial production methods for fluorinated compounds often involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. Common fluorinating agents include elemental fluorine, hydrogen fluoride, and various organofluorine compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4,10,10-Trifluoro-9(10H)-anthracenone can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of halogenated compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the study of fluorinated biomolecules.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,10,10-Trifluoro-9(10H)-anthracenone would depend on its specific interactions with molecular targets. Fluorinated compounds often exhibit unique interactions with enzymes, receptors, and other biomolecules, which can influence their biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluoroanthracenone: A simpler fluorinated derivative of anthracenone.
4,10-Difluoro-9(10H)-anthracenone: A compound with two fluorine atoms instead of three.
4,10,10-Trichloro-9(10H)-anthracenone: A chlorinated analogue.
Uniqueness
4,10,10-Trifluoro-9(10H)-anthracenone is unique due to the presence of three fluorine atoms, which can significantly alter its chemical and physical properties compared to other similar compounds
Propriétés
Numéro CAS |
91624-90-7 |
|---|---|
Formule moléculaire |
C14H7F3O |
Poids moléculaire |
248.20 g/mol |
Nom IUPAC |
4,10,10-trifluoroanthracen-9-one |
InChI |
InChI=1S/C14H7F3O/c15-11-7-3-5-9-12(11)14(16,17)10-6-2-1-4-8(10)13(9)18/h1-7H |
Clé InChI |
QQBDCLPCFWKMHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2(F)F)C(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B11710415.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11710428.png)
![(5Z)-3-{[(3,4-dimethylphenyl)amino]methyl}-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11710431.png)
![3-(4-Chlorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11710443.png)
![8'-Methoxy-1,1,3-trimethyl-6'-nitro-1,3-dihydrospiro[benzo[e]indole-2,2'-chromene]](/img/structure/B11710450.png)
![Propan-2-yl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11710456.png)
![N,N'-Bis[2-(tosylamino)ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B11710461.png)
![Magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaene-3-carboxylate](/img/structure/B11710465.png)
![(2Z)-3-(4-methoxyphenyl)-N-(3-methoxypropyl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11710471.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710486.png)
![methyl 4-{[(2E)-2-(hydroxyimino)acetyl]amino}benzoate](/img/structure/B11710487.png)


